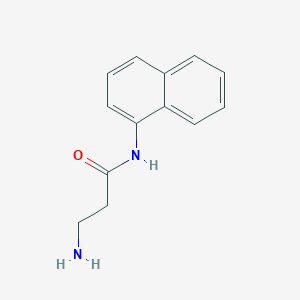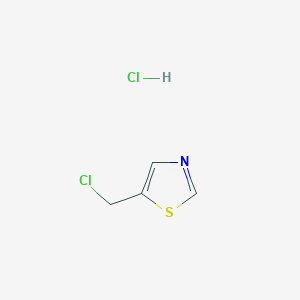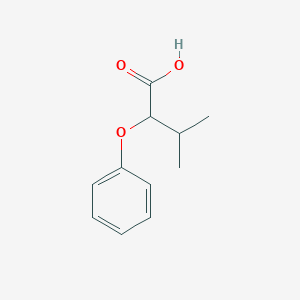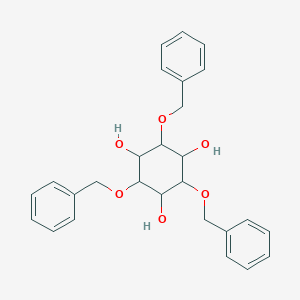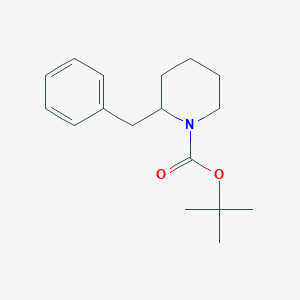![molecular formula C12H15NO B176974 2-[(Dimethylamino)methyl]-2,3-dihydroinden-1-one CAS No. 67153-85-9](/img/structure/B176974.png)
2-[(Dimethylamino)methyl]-2,3-dihydroinden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Dimethylamino)methyl]-2,3-dihydroinden-1-one, commonly known as DMINDO, is a small molecule that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that belongs to the class of indenone derivatives. DMINDO exhibits a range of biological activities and has been extensively studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Alzheimer's Disease Imaging
Researchers have highlighted the use of specific radioligands, including derivatives of "2-[(Dimethylamino)methyl]-2,3-dihydroinden-1-one," in the imaging of amyloid plaques in Alzheimer's disease patients. These compounds, labeled with radioactive isotopes, are used in PET scans to identify amyloid deposits in the brain, a hallmark of Alzheimer's disease. This innovative technique facilitates early detection and monitoring of the disease, providing a pathway for the evaluation of new anti-amyloid therapies (Nordberg, 2007).
Fluorescent Properties in Medical Applications
Methylene Blue, a compound with similarities in application to "2-[(Dimethylamino)methyl]-2,3-dihydroinden-1-one," has been explored for its fluorescent properties in medical applications. Its use in intraoperative fluorescent imaging illustrates the potential of fluorescent compounds in enhancing the visualization of anatomical structures and tumors during surgery. This opens up new avenues for the application of fluorescent dyes in clinical practice, potentially improving surgical outcomes (Cwalinski et al., 2020).
Neurochemistry and Neurotoxicity
The neurochemical effects and potential neurotoxicity of compounds structurally related to "2-[(Dimethylamino)methyl]-2,3-dihydroinden-1-one" have been studied in the context of 3,4-Methylenedioxymethamphetamine (MDMA). Understanding these effects is crucial for assessing the safety of new therapeutic agents that interact with the serotonin system. These studies contribute to a broader understanding of the compound's impact beyond its psychedelic properties, highlighting its significance in neurochemistry and potential therapeutic applications (McKenna & Peroutka, 1990).
Environmental and Cellular Processes
The interactions of "2-[(Dimethylamino)methyl]-2,3-dihydroinden-1-one" with other substances at the molecular level, particularly in mixtures with dimethyl sulfoxide (DMSO), highlight its importance in understanding the microscopic dissolution properties and macroscopic solution behavior. These interactions have implications for its applications in various scientific fields ranging from biotechnology to electrochemistry (Kiefer et al., 2011).
Propriétés
Numéro CAS |
67153-85-9 |
|---|---|
Nom du produit |
2-[(Dimethylamino)methyl]-2,3-dihydroinden-1-one |
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
2-[(dimethylamino)methyl]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H15NO/c1-13(2)8-10-7-9-5-3-4-6-11(9)12(10)14/h3-6,10H,7-8H2,1-2H3 |
Clé InChI |
IOXRKHWIYNWYFF-UHFFFAOYSA-N |
SMILES |
CN(C)CC1CC2=CC=CC=C2C1=O |
SMILES canonique |
CN(C)CC1CC2=CC=CC=C2C1=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



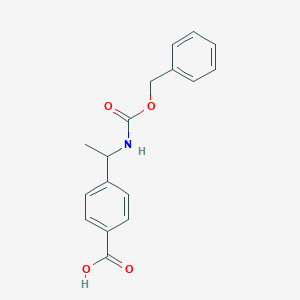
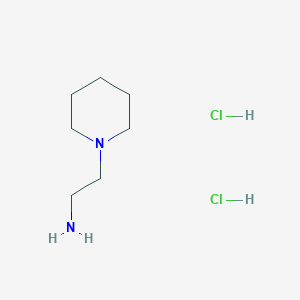
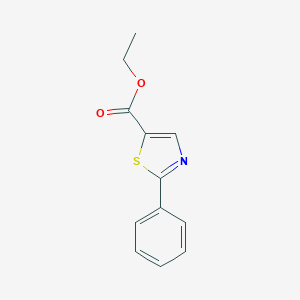
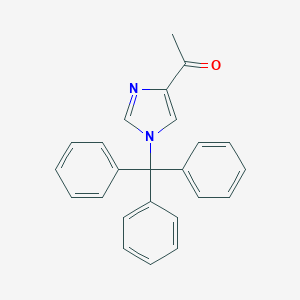
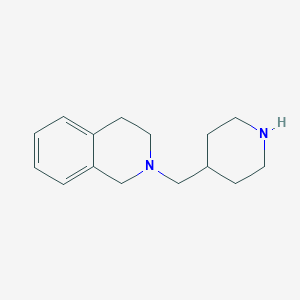
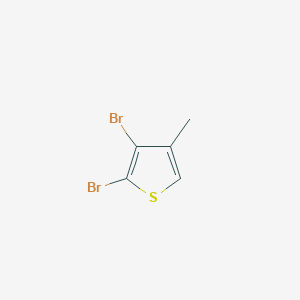
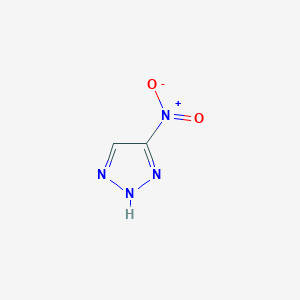
![1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene](/img/structure/B176922.png)
